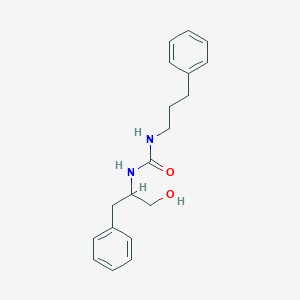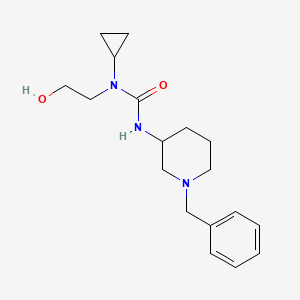![molecular formula C20H24N2O3 B6639571 1-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-[2-(2-methoxy-5-methylphenyl)ethyl]urea](/img/structure/B6639571.png)
1-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-[2-(2-methoxy-5-methylphenyl)ethyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-[2-(2-methoxy-5-methylphenyl)ethyl]urea is a complex organic compound featuring a unique structure that combines an indane moiety with a substituted phenylethyl urea
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-[2-(2-methoxy-5-methylphenyl)ethyl]urea typically involves multiple steps:
Formation of the Indane Moiety: The indane structure can be synthesized through the hydrogenation of indene in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas.
Hydroxylation: The resulting indane is then hydroxylated using an oxidizing agent like osmium tetroxide (OsO4) to introduce the hydroxyl group at the desired position.
Urea Formation: The hydroxylated indane is reacted with an isocyanate derivative of the substituted phenylethyl group. This step typically requires a base such as triethylamine (TEA) to facilitate the formation of the urea linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-[2-(2-methoxy-5-methylphenyl)ethyl]urea can undergo several types of chemical reactions:
Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like pyridinium chlorochromate (PCC).
Reduction: The urea moiety can be reduced to an amine using lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in dry ether under reflux.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) at elevated temperatures.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, derivatives of this compound could be investigated for their potential as enzyme inhibitors or receptor modulators due to the presence of the urea moiety, which is known to interact with biological targets.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. The combination of the indane and phenylethyl urea structures may offer unique pharmacological activities, such as anti-inflammatory or anticancer effects.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its stable and versatile structure.
Mecanismo De Acción
The mechanism by which 1-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-[2-(2-methoxy-5-methylphenyl)ethyl]urea exerts its effects would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity through binding interactions facilitated by the urea and hydroxyl groups. The indane moiety could provide additional hydrophobic interactions, enhancing binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
1-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-phenylurea: Similar structure but lacks the substituted phenylethyl group.
1-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-[2-(2-hydroxy-5-methylphenyl)ethyl]urea: Similar structure but with a hydroxyl group instead of a methoxy group on the phenyl ring.
Uniqueness
The uniqueness of 1-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-[2-(2-methoxy-5-methylphenyl)ethyl]urea lies in its specific combination of functional groups and stereochemistry, which may confer distinct chemical reactivity and biological activity compared to its analogs. The presence of the methoxy group on the phenyl ring, in particular, could influence its electronic properties and interactions with biological targets.
This detailed overview provides a comprehensive understanding of the compound, its preparation, reactions, applications, and comparisons with similar compounds
Propiedades
IUPAC Name |
1-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-[2-(2-methoxy-5-methylphenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-13-7-8-18(25-2)15(11-13)9-10-21-20(24)22-19-16-6-4-3-5-14(16)12-17(19)23/h3-8,11,17,19,23H,9-10,12H2,1-2H3,(H2,21,22,24)/t17-,19+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJEWUKSFDYYQOZ-PKOBYXMFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)CCNC(=O)NC2C(CC3=CC=CC=C23)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)OC)CCNC(=O)N[C@H]2[C@H](CC3=CC=CC=C23)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(hydroxymethyl)-N-[(1-phenylpyrazol-4-yl)methyl]piperidine-1-carboxamide](/img/structure/B6639511.png)
![1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-[(5-methylthiophen-2-yl)methyl]urea](/img/structure/B6639514.png)
![1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-[3-(trifluoromethyl)cyclohexyl]urea](/img/structure/B6639516.png)

![1-[3-[(dimethylamino)methyl]phenyl]-3-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)urea](/img/structure/B6639525.png)
![4-[2-Hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B6639529.png)


![3-[[4-(hydroxymethyl)piperidin-1-yl]methyl]-N-phenylbenzamide](/img/structure/B6639548.png)
![1-[(3-chlorophenyl)methyl]-3-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea](/img/structure/B6639554.png)
![1-Cyclopropyl-1-(2-hydroxyethyl)-3-[(2-imidazol-1-ylphenyl)methyl]urea](/img/structure/B6639557.png)

